1-Methyl-4-(pyridin-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is a heterocyclic compound that features a seven-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Biochemical Pathways
Given the target enzyme’s role in signal transduction, it is likely that the compound influences cellular communication and possibly other processes regulated by cyclic nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-pyridylmethylamine and 1,4-dibromobutane in the presence of a base such as sodium hydride can yield the desired compound. The reaction typically requires refluxing in an organic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4-(pyridin-4-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-Methyl-4-(pyridin-3-yl)-1,4-diazepane: Similar structure but with the pyridine ring attached at a different position.
1-Methyl-4-(pyridin-2-yl)-1,4-diazepane: Another isomer with the pyridine ring attached at the 2-position.
1-Methyl-4-(quinolin-4-yl)-1,4-diazepane: Contains a quinoline ring instead of a pyridine ring.
Uniqueness: 1-Methyl-4-(pyridin-4-yl)-1,4-diazepane is unique due to its specific structural arrangement, which influences its chemical reactivity and potential applications. The position of the pyridine ring and the presence of the diazepane ring contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-4-pyridin-4-yl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-7-2-8-14(10-9-13)11-3-5-12-6-4-11/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMYKALPOPNYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.